3-(4-Bromophenyl)-2-chloroquinoline
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Overview
Description
3-(4-Bromophenyl)-2-chloroquinoline is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a quinoline ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to exhibit a wide range of biological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and its inhibition can lead to oxidative stress . Topo IB is an enzyme that alters the topological states of DNA during transcription, and its inhibition can lead to DNA damage .
Biochemical Pathways
Compounds with similar structures have been found to affect the production of reactive oxygen species (ros) and lipid peroxides . Overexpression of ROS and lipid peroxides can lead to oxidative stress, which negatively affects different cellular components .
Result of Action
Similar compounds have been found to cause oxidative stress and dna damage, as mentioned above .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-chloroquinoline typically involves the reaction of 4-bromoaniline with 2-chloroquinoline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-bromoaniline with 2-chloroquinoline in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Common solvents include dimethylformamide (DMF) and toluene.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Quinoline N-oxides: Formed through oxidation reactions.
Dihydroquinolines: Formed through reduction reactions.
Scientific Research Applications
3-(4-Bromophenyl)-2-chloroquinoline has various applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in liquid crystal polymers.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with similar structural features, used for its antimicrobial and antiproliferative properties.
Uniqueness
3-(4-Bromophenyl)-2-chloroquinoline is unique due to its quinoline core, which imparts distinct electronic properties and biological activities compared to other similar compounds. Its dual halogenation (bromine and chlorine) also provides unique reactivity and potential for further functionalization .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-chloroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTQNXSNEIWRCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526961 |
Source
|
Record name | 3-(4-Bromophenyl)-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85274-82-4 |
Source
|
Record name | 3-(4-Bromophenyl)-2-chloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85274-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenyl)-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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